8-[4-(4-iodophenoxy)butoxy]quinoline
Description
Properties
IUPAC Name |
8-[4-(4-iodophenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTMXLXAGKHABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)I)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-iodophenoxy)butoxy]quinoline typically involves multiple steps, starting with the preparation of the iodophenoxy intermediate. One common method involves the iodination of phenol to produce 4-iodophenol, which is then reacted with butyl bromide to form 4-(4-iodophenoxy)butane. This intermediate is then subjected to a nucleophilic substitution reaction with 8-hydroxyquinoline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Solvent-free conditions and green chemistry principles are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-iodophenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Iodate derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[4-(4-iodophenoxy)butoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[4-(4-iodophenoxy)butoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with amino acid residues in proteins, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Key Observations :
- Synthetic Complexity: The target compound likely requires O-alkylation of 8-hydroxyquinoline, similar to methods used for 8-(benzyloxy)quinoline in . However, the presence of a bulky 4-iodophenoxy group may necessitate optimized reaction conditions to avoid steric hindrance.
- Yield Trends: Derivatives with electron-withdrawing groups (e.g., sulfonyl in ) often require multi-step syntheses with moderate yields (77–84%), while simpler alkylations (e.g., tosylamino in ) may proceed more efficiently.
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability:
Table 2: Physicochemical Data
Key Observations :
- Melting Points: Aromatic and polar substituents (e.g., sulfonyl, amino) increase melting points due to enhanced intermolecular interactions .
- Solubility : Alkoxy chains (e.g., butoxy in the target compound) may improve lipophilicity and membrane permeability compared to hydroxyl or sulfonyl groups .
Key Observations :
- Anti-inflammatory Activity: 8-TQ’s tosylamino group mimics sulfonamide drugs, enabling enzyme inhibition .
- Antifungal Activity : Phthalimide-terminated derivatives (e.g., ) leverage the electrophilic nature of the phthalimide group for membrane disruption.
- Receptor Targeting : Compounds like FR190997 demonstrate that alkoxy chains with aromatic termini (e.g., dichlorobenzyloxy) enhance receptor binding affinity .
Structure-Activity Relationships (SAR)
- Alkoxy Chain Length : Longer chains (e.g., butoxy vs. methoxy) may improve tissue penetration and half-life .
- Electron-Withdrawing Groups : Iodo and sulfonyl groups enhance metabolic stability and target engagement .
- Aromatic Substituents: Bulky groups (e.g., 4-iodophenoxy) may confer selectivity for hydrophobic binding pockets .
Q & A
Q. What are the common synthetic strategies for preparing 8-[4-(4-iodophenoxy)butoxy]quinoline?
The synthesis typically involves multi-step halogenation and nucleophilic substitution. A validated approach includes:
Core quinoline functionalization : Start with 8-hydroxyquinoline. Introduce iodine via Sandmeyer reaction (using NaNO₂, KI, and HCl), yielding 8-iodoquinoline .
Phenoxybutoxy chain incorporation : React 4-(4-iodophenoxy)butanol with the iodinated quinoline under Mitsunobu conditions (DIAD, PPh₃) or via SN2 displacement in polar aprotic solvents (e.g., DMF, 60–80°C) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water).
Q. Key considerations :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc).
- Optimize stoichiometry to minimize di-substituted byproducts .
Q. How can researchers assess the biological activity of this compound?
Methodologies include:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Protein-ligand interaction studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
Data validation : Compare with control compounds (e.g., chloroquine for antimalarial studies) and validate reproducibility across triplicate experiments .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy :
- Mass spectrometry : ESI-MS (m/z calc. for C₁₉H₂₀INO₂: 469.05; observed: 469.1 [M+H]⁺) .
- HPLC purity : Use C18 column (70:30 MeCN/H₂O, 1.0 mL/min, RT) to verify >95% purity .
Advanced Research Questions
Q. How can conflicting data on the biological efficacy of iodinated quinoline derivatives be resolved?
Conflicting results (e.g., IC₅₀ variability in kinase assays) may arise from:
- Structural isomerism : Verify regiochemistry via X-ray crystallography or NOESY NMR .
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
- Assay conditions : Replicate studies under identical pH, temperature, and co-factor concentrations. For example, EGFR assays require 10 mM Mg²⁺ and pH 7.4 .
Case study : Discrepancies in anticancer activity (e.g., MCF-7 vs. A549 cell lines) may reflect cell-specific uptake mechanisms. Perform comparative cellular uptake studies using radiolabeled ¹²⁵I derivatives .
Q. What methodologies optimize the electronic properties of this compound for materials science applications?
To tailor properties for organic semiconductors:
Substituent tuning : Replace the iodine with electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, enhancing n-type conductivity .
Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to predict charge transport efficiency.
Thin-film characterization : Employ AFM and XRD to assess crystallinity and π-π stacking (target d-spacing ~3.4 Å) .
Q. How can reaction byproducts in the synthesis of this compound be minimized?
Common byproducts (e.g., di-alkylated quinoline or hydrolyzed intermediates) are mitigated by:
- Controlled stoichiometry : Use 1.2 eq. of 4-(4-iodophenoxy)butanol to favor mono-substitution .
- Inert atmosphere : Conduct reactions under N₂ to prevent oxidation of the phenoxy group .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for coupling efficiency in Suzuki-Miyaura steps (if applicable) .
Advanced monitoring : Employ in-situ IR spectroscopy to track carbonyl intermediates (C=O stretch at ~1700 cm⁻¹) .
Q. What strategies validate the toxicological profile of this compound in preclinical studies?
- In vitro toxicity : Assess hepatic CYP450 inhibition (e.g., CYP3A4) using human microsomes .
- In vivo models : Administer 10–100 mg/kg doses in rodent studies; monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
- Metabolite identification : Use LC-MS/MS to detect iodine release or quinoline ring oxidation products .
Safety protocols : Follow GHS guidelines for handling (e.g., PPE, fume hoods) and disposal (incineration at >1000°C) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?
SAR workflows include:
Library synthesis : Vary substituents on the phenoxy (e.g., -F, -OCH₃) and quinoline (e.g., -CH₃, -Cl) moieties .
High-throughput screening : Test 100+ analogs against target proteins (e.g., malaria PfATP4 transporter) .
Computational modeling : Dock ligands into protein active sites (AutoDock Vina) to predict binding modes .
Key finding : Bulky substituents at the 4-position enhance selectivity for kinase inhibition but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
